molecular formula C8H16N2 B1525394 Octahydroindolizin-2-amine CAS No. 80220-54-8

Octahydroindolizin-2-amine

Cat. No. B1525394
CAS RN: 80220-54-8
M. Wt: 140.23 g/mol
InChI Key: DNWGGLVQANNAHV-UHFFFAOYSA-N
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Description

Octahydroindolizin-2-amine is a cyclic amine compound with a molecular formula of C8H16N2 . It is primarily used for scientific research and development .


Molecular Structure Analysis

The molecular structure of Octahydroindolizin-2-amine consists of 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The nitrogen atom is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .


Chemical Reactions Analysis

Amines, including Octahydroindolizin-2-amine, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They also react with acids to form salts soluble in water .

Scientific Research Applications

Enzymatic Resolution and Synthesis

Octahydroindolizin-2-amine serves as a crucial building block in the pharmaceutical industry, particularly in the enantioselective synthesis of octahydroindolizine derivatives. A notable approach involves the use of Novozym 435-mediated kinetic resolution of racemic octahydroindolizine alcohol as a key step, highlighting its application in homo-chiral synthesis of amine and alcohol compounds with pharmaceutical relevance (Zhang et al., 2017).

Polyhydroxyalkaloids and Glycosidase Inhibition

Polyhydroxy derivatives of octahydroindolizine have been identified in both plants and microorganisms, showcasing potent inhibitory actions against glycosidase enzymes. This activity positions octahydroindolizine derivatives as promising candidates for applications in agricultural and medical research, especially considering their specificity and potential therapeutic benefits (Fellows, 1986).

Catalytic C(sp3)–H Amination

The catalytic asymmetric C(sp3)–H amination reaction represents another innovative application, enabling the stereoselective synthesis of octahydroindole derivatives. This process is notable for its efficiency and the control it offers over the stereoselectivity of the resulting compounds, making it a valuable tool in the synthesis of complex heterocyclic structures with potential pharmaceutical applications (Mazurais et al., 2014).

Safety And Hazards

Octahydroindolizin-2-amine is primarily used for research purposes . Safety precautions should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with eyes, skin, or clothing, and using only in a well-ventilated area .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWGGLVQANNAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydroindolizin-2-amine

CAS RN

80220-54-8
Record name octahydroindolizin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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